molecular formula C7H9F3N2O4 B1526156 3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid CAS No. 1354950-81-4

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

Cat. No. B1526156
M. Wt: 242.15 g/mol
InChI Key: JUKMTWYKKCAFRZ-UHFFFAOYSA-N
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Description

“3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also known as Agmatine.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring in “3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are characterized by their bioactive molecules with target selectivity . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid” is 242.15 g/mol.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Cvetković et al. (2019) focused on the synthesis of novel succinimide derivatives, including 3-Amino-1-methylpyrrolidine-2,5-dione, and their antimicrobial activities. The compounds exhibited promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The study also utilized density functional theory (DFT) calculations to explore the structure-activity relationship of these molecules (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, Valentić, 2019).

Diastereoselective Synthesis

Adib, Ansari, and Bijanzadeh (2011) described a diastereoselective synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones, demonstrating the versatility of 3-Amino-1-methylpyrrolidine-2,5-dione in complex organic syntheses. Their method yields these compounds in good to excellent yields, underlining its efficiency and potential for the synthesis of other complex molecules (Adib, Ansari, Bijanzadeh, 2011).

Advanced Organic Synthesis

Farran, Toupet, Martínez, and Dewynter (2007) demonstrated the utility of chiral 3-aminopyrrolidine-2,4-diones in the stereoselective synthesis of original 2-disubstituted statines, showcasing an innovative route for preparing these valuable compounds. Their work highlights the application of 3-Amino-1-methylpyrrolidine-2,5-dione derivatives in the creation of compounds with potential pharmaceutical applications (Farran, Toupet, Martínez, Dewynter, 2007).

Structural Investigations

Nolte, Steyn, and Wessels (1980) conducted structural investigations of 3-acylpyrrolidine-2,4-diones (tetramic acids), providing insights into the tautomeric forms of these compounds. Their research contributes to understanding the structural dynamics of molecules closely related to 3-Amino-1-methylpyrrolidine-2,5-dione, which is crucial for their application in synthetic chemistry and drug design (Nolte, Steyn, Wessels, 1980).

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their potential in the treatment of various diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-amino-1-methylpyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-3(6)5(7)9;3-2(4,5)1(6)7/h3H,2,6H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMTWYKKCAFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
Reactant of Route 2
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
Reactant of Route 3
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
Reactant of Route 4
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
Reactant of Route 5
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid
Reactant of Route 6
3-Amino-1-methylpyrrolidine-2,5-dione; trifluoroacetic acid

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